Riok2-IN-2

RIOK2 inhibition cancer cell proliferation antiproliferative activity

Select Riok2-IN-2 (Compound 8) for research on graded RIOK2 inhibition. Its tricyclic core is structurally distinct from [1,2,3]triazolo[4,5-c]quinolin-4-one-based inhibitors like CQ211, offering a differentiated chemical scaffold. With cellular IC50s of 3.02 µM (MKN-1) and 5.34 µM (MOLT4), it enables measurable antiproliferative effects in intact cells without total target suppression, making it a superior control for targeted protein degradation studies versus occupancy-only inhibitors.

Molecular Formula C27H23F3N6O2
Molecular Weight 520.5 g/mol
Cat. No. B12375601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiok2-IN-2
Molecular FormulaC27H23F3N6O2
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=C4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F
InChIInChI=1S/C27H23F3N6O2/c1-38-24-7-3-17(14-32-24)16-2-5-22-19(12-16)25-20(26(37)34-22)15-33-36(25)18-4-6-23(21(13-18)27(28,29)30)35-10-8-31-9-11-35/h2-7,12-15,31H,8-11H2,1H3,(H,34,37)
InChIKeyRSCTXUZWVYMQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Riok2-IN-2 for RIOK2 Inhibition: Chemotype and Baseline Profile for Research Procurement


Riok2-IN-2 (compound 8) is a small-molecule inhibitor of Right Open Reading Frame Kinase 2 (RIOK2), an atypical serine/threonine kinase implicated in ribosome biogenesis and cancer progression [1]. It is characterized by a tricyclic heterocyclic core structure distinct from the [1,2,3]triazolo[4,5-c]quinolin-4-one scaffold of the well-known RIOK2 inhibitor CQ211 [1]. This compound is primarily used as a research tool to probe RIOK2 function in cancer cell models, with reported cellular antiproliferative IC50 values in the low micromolar range across multiple cancer cell lines [1].

Why Riok2-IN-2 Cannot Be Casually Substituted with Other RIOK2 Inhibitors


RIOK2 inhibitors exhibit highly variable selectivity, cellular potency, and scaffold-dependent binding profiles that preclude simple interchangeability. For example, while RIOK2-IN-1 shows high biochemical affinity (Kd = 150 nM), its cellular activity is extremely weak (IC50 = 14,600 nM), whereas CQ211 maintains both high biochemical potency (IC50 = 139 nM) and excellent selectivity (S(35) = 0.002 at 1 μM) but suffers from poor solubility and limited cellular permeability [1][2][3]. Riok2-IN-2, derived from a distinct tricyclic core, demonstrates intermediate cellular potency that may be advantageous in specific assay contexts where either excessively potent inhibition or poor permeability confounds experimental interpretation [1][4]. These divergent structure-activity relationships necessitate compound-specific validation rather than class-level assumptions.

Riok2-IN-2 Quantitative Differentiation Evidence for Scientific Selection


Cellular Antiproliferative Potency: Direct Comparison with CQ211 Analog (Compound 9)

Riok2-IN-2 (compound 8) was directly compared with a structurally related analog, compound 9 (CQ211 derivative), in the same study. While Riok2-IN-2 exhibited IC50 values of 3.02 μM and 5.34 μM in MKN-1 gastric cancer and MOLT4 leukemia cells, respectively, compound 9 demonstrated superior potency with IC50 values of 1.05 μM, 1.57 μM, and 1.25 μM in MKN-1, MOLT-4, and U-87MG glioblastoma cells [1][2]. This quantitative difference defines Riok2-IN-2 as a moderately potent tool compound suitable for dose-response studies where full target inhibition is not required or where reduced potency may help mitigate off-target effects.

RIOK2 inhibition cancer cell proliferation antiproliferative activity

Cross-Study Cellular Potency Comparison with RIOK2-IN-1: Riok2-IN-2 Demonstrates Substantially Higher Cellular Activity

Riok2-IN-2 and RIOK2-IN-1 represent two distinct chemotypes with markedly different cellular activity profiles. Riok2-IN-2 exhibits cellular IC50 values of 3.02 μM and 5.34 μM in MKN-1 and MOLT4 cells, respectively [1]. In contrast, RIOK2-IN-1, despite a high biochemical binding affinity (Kd = 150 nM), shows extremely weak cellular antiproliferative activity with an IC50 of 14,600 nM (14.6 μM) [2]. This represents a 4.8-fold to 2.7-fold greater cellular potency for Riok2-IN-2 relative to RIOK2-IN-1, depending on cell line, making Riok2-IN-2 a more suitable tool for cellular target engagement studies where biochemical affinity alone is insufficient.

RIOK2 inhibitor cellular potency structure-activity relationship

Cross-Study Comparison with CQ211: Scaffold Differentiation and Selectivity Profile

Riok2-IN-2 was designed with a tricyclic core distinct from the [1,2,3]triazolo[4,5-c]quinolin-4-one scaffold of CQ211 [1]. CQ211 is a highly potent (IC50 = 139 ± 46 nM in ADP-Glo assay; Kd = 6.1 ± 0.4 nM) and exceptionally selective RIOK2 inhibitor, showing no interaction with 403 wild-type human kinases (S(35) = 0.002 at 1 μM) [2]. Riok2-IN-2's lower cellular potency (3.02-5.34 μM) [1] and distinct scaffold may provide an alternative chemical starting point for medicinal chemistry optimization, particularly where CQ211's poor solubility and membrane permeability [2] limit its utility. While direct selectivity data for Riok2-IN-2 are not reported, the scaffold divergence from CQ211 implies a potentially different off-target profile that warrants independent characterization.

RIOK2 inhibitor kinase selectivity chemical probe

Comparison with Next-Generation Degraders: Riok2-IN-2 as a Traditional Occupancy Inhibitor

Recent advances have yielded RIOK2 molecular glue degraders such as CQ627 (DC50 = 410 nM in MOLT4 cells) that induce RIOK2 degradation via E3 ligase recruitment, a mechanism distinct from traditional occupancy-based inhibition [1]. Notably, the inhibitor CQ211 induces minimal degradation even at 10 μM, highlighting the fundamental mechanistic difference between inhibition and degradation modalities [1]. Riok2-IN-2, as a conventional inhibitor, occupies the ATP-binding site to block kinase activity rather than eliminating the protein, offering a complementary tool to study RIOK2 function through different pharmacological mechanisms. This mechanistic distinction is critical for interpreting phenotypic outcomes in cancer cell models.

RIOK2 degrader molecular glue targeted protein degradation

Riok2-IN-2 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Graded RIOK2 Inhibition Studies in Gastric Cancer and Leukemia Models

Riok2-IN-2's moderate cellular potency (IC50 = 3.02 μM in MKN-1, 5.34 μM in MOLT4) [1] makes it suitable for dose-response experiments that require partial or graded RIOK2 inhibition. Researchers can use Riok2-IN-2 to establish concentration-dependent phenotypic changes without complete target suppression, which may better mimic therapeutic scenarios or reveal threshold effects.

Scaffold Diversification for Medicinal Chemistry Optimization

The tricyclic heterocyclic core of Riok2-IN-2 differs from the [1,2,3]triazolo[4,5-c]quinolin-4-one scaffold of CQ211 [1]. Medicinal chemists seeking alternative starting points for RIOK2 inhibitor optimization can leverage Riok2-IN-2 as a chemically distinct lead scaffold to explore novel structure-activity relationships and potentially overcome CQ211's poor solubility and permeability issues [2].

Comparative Mechanistic Studies: Inhibition vs. Degradation

As a traditional occupancy inhibitor, Riok2-IN-2 serves as a critical control in studies comparing RIOK2 inhibition with targeted protein degradation. Recent degrader compounds like CQ627 (DC50 = 410 nM) eliminate RIOK2 protein via E3 ligase recruitment, while inhibitors like CQ211 show negligible degradation [3]. Riok2-IN-2 can be employed in parallel experiments to dissect phenotypes arising from kinase activity blockade versus protein depletion.

Cellular Assays Where Biochemical Potency Does Not Translate

RIOK2-IN-1 exhibits strong biochemical binding (Kd = 150 nM) but very weak cellular activity (IC50 = 14.6 μM) [4]. Riok2-IN-2 demonstrates substantially better cellular potency (3.02-5.34 μM) [1], making it a preferred tool for experiments requiring measurable antiproliferative effects in intact cells without the confounding factors of poor permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riok2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.